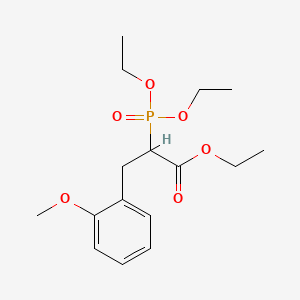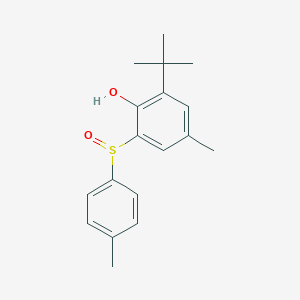
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with tert-butyl, methyl, and sulfinyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- typically involves multiple steps, including the introduction of tert-butyl and methyl groups to the phenol ring, followed by the addition of the sulfinyl group. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and sulfinyl chloride, under conditions such as Friedel-Crafts alkylation and sulfoxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenol derivatives.
科学研究应用
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-: Known for its antioxidant properties.
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-: Similar structure but lacks the sulfinyl group.
Uniqueness
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64791-00-0 |
|---|---|
分子式 |
C18H22O2S |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-tert-butyl-4-methyl-6-(4-methylphenyl)sulfinylphenol |
InChI |
InChI=1S/C18H22O2S/c1-12-6-8-14(9-7-12)21(20)16-11-13(2)10-15(17(16)19)18(3,4)5/h6-11,19H,1-5H3 |
InChI 键 |
YSPDBKADVFNDOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=CC(=C2O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


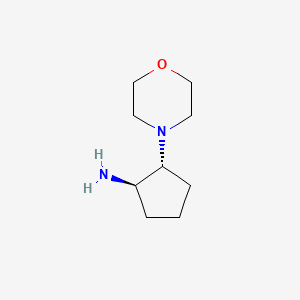
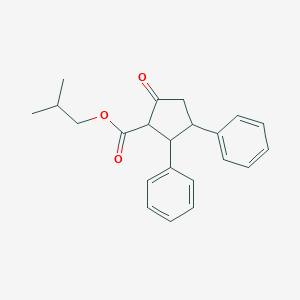
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
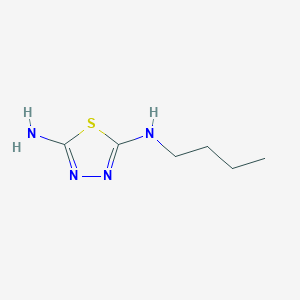
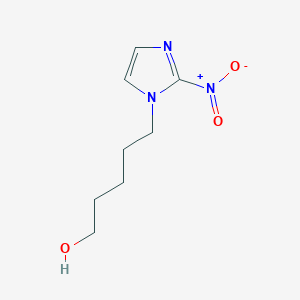
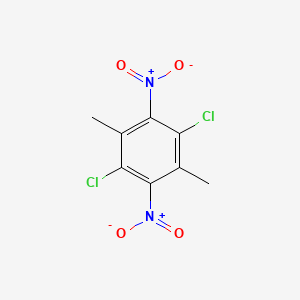
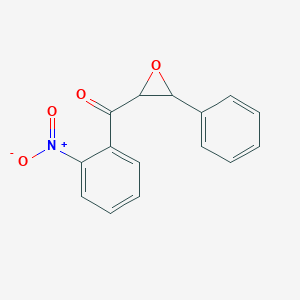
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
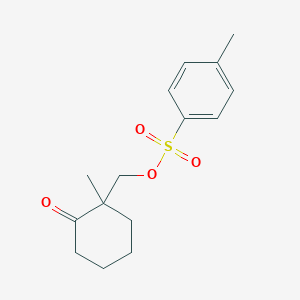

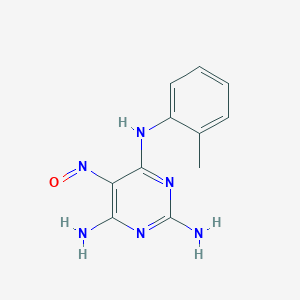
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
